molecular formula C21H28BNO6 B12095676 Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12095676
M. Wt: 401.3 g/mol
InChI Key: AJVFXYUFORONRW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- typically involves multiple steps. One common approach is to start with a quinoline derivative, which undergoes functionalization to introduce the 2-methoxyethyl and dioxaborolan groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- is unique due to its combination of a quinoline core with the dioxaborolan and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C21H28BNO6

Molecular Weight

401.3 g/mol

IUPAC Name

ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

InChI

InChI=1S/C21H28BNO6/c1-7-27-19(25)16-13-23(10-11-26-6)17-9-8-14(12-15(17)18(16)24)22-28-20(2,3)21(4,5)29-22/h8-9,12-13H,7,10-11H2,1-6H3

InChI Key

AJVFXYUFORONRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C(C3=O)C(=O)OCC)CCOC

Origin of Product

United States

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